molecular formula C11H11N3O3S B2391471 (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795476-73-1

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2391471
CAS No.: 1795476-73-1
M. Wt: 265.29
InChI Key: AHLVKQIELZTRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of isoxazole, thiazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the thiazole and azetidine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
  • (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
  • (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)morpholin-1-yl)methanone

Uniqueness

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of isoxazole, thiazole, and azetidine rings, which confer specific chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7-9(4-13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLVKQIELZTRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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